molecular formula C12H26N2O4 B1218665 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane CAS No. 23978-55-4

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane

Cat. No.: B1218665
CAS No.: 23978-55-4
M. Wt: 262.35 g/mol
InChI Key: NLMDJJTUQPXZFG-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (TODCO) is an organic compound with a cyclic structure and a variety of potential applications. It is a member of the family of organic compounds known as cyclic ethers, which are characterized by a ring structure composed of oxygen atoms and other elements. TODCO has a wide range of applications in the fields of organic synthesis, catalysis, and drug discovery.

Scientific Research Applications

Ion Selective Electrodes

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane derivatives have been utilized in the development of ion-selective membrane electrodes, particularly for detecting lead(II) ions. The effectiveness of these electrodes in potentiometric titrations and their application in determining lead ions in water samples have been demonstrated (Yang et al., 1997).

Molecular Structure Analysis

The molecular structure of this compound complexes has been explored using X-ray diffraction methods. This includes investigating the structure of zinc(II) complexes to understand their coordination and molecular arrangement (Gluziński et al., 1989).

Intercalation Studies

Research has been conducted on the intercalation of this compound by α- and γ-zirconium phosphates. This study provides insights into the interactions between this compound and zirconium phosphates, important for understanding its potential applications in materials science (Kijima et al., 1996).

Complexation Properties

The complexation properties of various derivatives of this compound have been studied. These studies have determined the stability constants of these complexes with various metal ions, highlighting the compound's potential in selective metal ion binding (Brücher et al., 1995).

Electrochemical Behavior

Research has explored the electrochemical behavior of this compound derivatives. This includes understanding how these compounds interact with metal cations, which is crucial for applications in sensing and catalysis (Medina et al., 1991).

Charge Transfer Complexes

The formation of charge transfer complexes involving this compound has been studied. This research is significant for understanding the electronic properties of these complexes and their potential applications in electronic and photonic devices (Nour et al., 1999).

Mechanism of Action

Target of Action

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a crown ether . Crown ethers are known for their ability to form complexes with cations, especially alkali metal ions, due to the electron-rich cavity created by the oxygen atoms in the ring . Therefore, the primary targets of this compound are likely to be metal ions present in the environment where it is applied.

Mode of Action

The compound interacts with its targets (metal ions) through a process known as complexation . In this process, the crown ether forms a cyclic structure that can encapsulate the metal ion, effectively creating a host-guest complex . This interaction results in the stabilization of the metal ion and can influence its reactivity .

Biochemical Pathways

For instance, they can affect ion transport across cell membranes, which is crucial for numerous biological functions .

Pharmacokinetics

Like other crown ethers, it is expected to have low bioavailability due to its large size and polar nature, which would limit its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific metal ions it interacts with and the context in which it is used. For instance, it has been used in spectroscopic studies of its complex-forming reaction with iodine . It has also been used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence and concentration of specific metal ions can affect its ability to form complexes . Additionally, factors such as pH and temperature can influence the stability of the complexes formed .

Safety and Hazards

The safety information for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane includes the following hazard statements: H315 - H319 - H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 , which provide guidance on how to handle and store the substance safely .

Biochemical Analysis

Biochemical Properties

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane plays a significant role in biochemical reactions due to its complexation properties. It interacts with enzymes, proteins, and other biomolecules primarily through its ability to form stable complexes with metal ions. For instance, it has been used as a ligand in the study of zirconium-facilitated hydrolysis of dipeptides at neutral pH . The nature of these interactions often involves the coordination of the nitrogen and oxygen atoms in the crown ether with metal ions, which can influence the activity of metalloenzymes and other metal-dependent biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its ability to chelate metal ions. This chelation can influence cell function by altering metal ion availability, which in turn can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can modulate the activity of metal-dependent enzymes, thereby impacting metabolic pathways and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and enzyme involved. Additionally, the compound can influence gene expression by modulating the availability of metal ions that are essential cofactors for transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro and in vivo studies have shown that the compound can maintain its complexation properties over extended periods, although degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively chelate metal ions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in metal ion homeostasis and potential toxicity to metal-dependent biological processes . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity. The compound can influence metabolic flux and metabolite levels by modulating the availability of these metal ions, thereby affecting various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its ability to form complexes with metal ions. Transporters and binding proteins that recognize these complexes can facilitate the compound’s localization and accumulation in specific cellular compartments. This distribution can influence the compound’s overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with metal ions and the presence of targeting signals or post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to the mitochondria or nucleus, depending on the metal ions it complexes with and the cellular context .

Properties

IUPAC Name

1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMDJJTUQPXZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCNCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20178699
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Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23978-55-4
Record name Diaza-18-crown-6
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Record name 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Synthesis routes and methods

Procedure details

A solution of 18.5 g. of the diamide obtained in Example 3 in 450 ml. anhydrous tetrahydrofurane is slowly added to a mixture of 150 ml. anhydrous tetrahydrofurane and 12 g. LiAlH4 while stirring and heating at the reflux temperature. After the addition is completed, the mixture is stirred under reflux and under a nitrogen atmosphere for 24 hours. After cooling to room temperature the excess reagent is destroyed by adding a mixture of water and THF (1:2). The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and after recrystallization from benzene/petrol ether 13.5 g. of the desired product is obtained. m.p. = 115°C-116°C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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